molecular formula C8H15F6N2Sb B062046 1-Butyl-3-methylimidazolium hexafluoroantimonate CAS No. 174645-81-9

1-Butyl-3-methylimidazolium hexafluoroantimonate

Cat. No.: B062046
CAS No.: 174645-81-9
M. Wt: 374.97 g/mol
InChI Key: CSHAOLBENQQIBR-UHFFFAOYSA-H
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Description

1-Butyl-3-methylimidazolium hexafluoroantimonate is a useful research compound. Its molecular formula is C8H15F6N2Sb and its molecular weight is 374.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

1-Butyl-3-methylimidazolium hexafluoroantimonate is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Aquatic Chronic 2. It is harmful if swallowed or if inhaled, and it is toxic to aquatic life with long-lasting effects .

Future Directions

1-Butyl-3-methylimidazolium hexafluoroantimonate is used as a solvent in headspace gas chromatography and countercurrent chromatography, as mobile and stationary phases. It is widely used in organic synthesis, extraction technologies, electrochemistry, and biphasic organometallic catalysis . It is also used as an efficient reaction medium for various synthetic and catalytic transformations .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHAOLBENQQIBR-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6N2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586926
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174645-81-9
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Hexafluoroantimonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-Butyl-3-methylimidazolium hexafluoroantimonate being explored as a component in dielectric elastomers?

A1: Dielectric elastomers (DEs) require high voltages for activation, which is a significant drawback. this compound (BmimSbF6) is an ionic liquid (IL) that exhibits high dielectric permittivity. [] Incorporating BmimSbF6 into silicone elastomers has been shown to significantly enhance their dielectric permittivity. [] This increase in dielectric permittivity could potentially lead to DEs that operate at lower voltages, making them more efficient and practical for various applications.

Q2: How does the structure of this compound affect its performance in the polymerization of poly(3-octylthiophene)?

A2: The structure of ILs like this compound can impact the polymerization of 3-octylthiophene by influencing the solubility of reactants and the stability of the reactive intermediates. While the provided abstract does not delve into the specifics of these interactions for BmimSbF6, it does mention that the influence of IL structure on the oxidative polymerization process was analyzed using the linear solvation energy relationship equation. [] This suggests that different ILs, including variations of BmimSbF6, might exhibit different levels of effectiveness as solvents in this polymerization reaction.

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